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Compound of Interest

Compound Name:
N-(4-ethylphenyl)-2-

iodobenzamide

Cat. No.: B291639

Get Quote

The benzamide moiety, a simple molecular fragment consisting of a benzene ring linked to an

amide group, represents a cornerstone in medicinal chemistry. Its unique structural and

electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in

various non-covalent interactions with biological targets. This has led to the development of a

multitude of clinically successful drugs across diverse therapeutic areas, including

antipsychotics, antiemetics, and, most notably, targeted cancer therapies.[1]

A particularly compelling application of the benzamide scaffold is in the inhibition of Poly(ADP-

ribose) polymerase (PARP) enzymes.[2][3] PARP inhibitors have revolutionized the treatment

of cancers with specific DNA repair deficiencies, operating on the elegant principle of synthetic

lethality.[4] All clinically approved PARP inhibitors share a common benzamide core, which is

essential for their binding to the nicotinamide pocket of the enzyme.[3][5]

This guide provides a comprehensive comparison of N-(4-ethylphenyl)-2-iodobenzamide, a

representative iodinated benzamide, with other prominent benzamide derivatives, focusing on

the well-established class of PARP inhibitors. We will delve into the synthesis, structure-activity

relationships, and comparative performance of these molecules, supported by experimental
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data and detailed protocols to provide an authoritative resource for researchers, scientists, and

drug development professionals.

N-(4-ethylphenyl)-2-iodobenzamide: A Profile
N-(4-ethylphenyl)-2-iodobenzamide is a synthetic organic compound whose potential

biological activities are not yet extensively documented in public literature. However, its

structure presents several features of significant interest for medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C₁₅H₁₄INO[6]

Molecular Weight: 351.18 g/mol [6]

Core Scaffold: A classic benzamide structure.

Key Substituents:

An N-(4-ethylphenyl) group: This lipophilic moiety can influence pharmacokinetic

properties and engage in hydrophobic interactions within a target's binding site.

A 2-iodo substituent: The ortho-iodo group on the benzoyl ring is a particularly valuable

feature. It serves as a chemical handle for further synthetic modifications through

reactions like Suzuki or Heck cross-coupling, allowing for the creation of more complex

and potent derivatives.[7] It can also act as a halogen bond donor, a specific non-covalent

interaction that can enhance binding affinity.

The structure of N-(4-ethylphenyl)-2-iodobenzamide makes it an intriguing starting point or

intermediate for the synthesis of novel therapeutic agents.

The Benzamide Core in PARP Inhibition: A
Mechanistic Overview
PARP enzymes, especially PARP1 and PARP2, are central to the repair of DNA single-strand

breaks (SSBs) via the Base Excision Repair (BER) pathway.[4][8] When PARP is inhibited,
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these SSBs persist and, during DNA replication, degenerate into more cytotoxic double-strand

breaks (DSBs).[4]

In healthy cells, DSBs are efficiently repaired by the high-fidelity Homologous Recombination

(HR) pathway. However, many cancers, particularly those with mutations in the BRCA1 or

BRCA2 genes, have a deficient HR pathway.[9] In these cancer cells, the inability to repair the

inhibitor-induced DSBs leads to genomic catastrophe and cell death. This selective killing of

cancer cells while sparing healthy cells is termed synthetic lethality.[4][9]

The benzamide moiety of PARP inhibitors mimics the nicotinamide portion of the NAD+

substrate, allowing it to bind competitively within the catalytic domain of the PARP enzyme and

block its function.[9] A further critical mechanism for some inhibitors is "PARP trapping," where

the inhibitor not only blocks catalytic activity but also traps the PARP enzyme on the DNA,

creating a toxic protein-DNA complex that is even more potent at inducing cell death.[4][9]
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Figure 2: The principle of synthetic lethality with PARP inhibitors.

Experimental Methodologies
To facilitate further research, this section provides detailed protocols for the synthesis of a

generic iodinated benzamide and for key biological assays used to characterize PARP

inhibitors.

Protocol 1: Synthesis of N-(4-ethylphenyl)-2-
iodobenzamide
This protocol describes a standard amide coupling reaction, a fundamental transformation in

medicinal chemistry. [7]The causality behind this choice is its reliability, high yield, and

applicability to a wide range of substrates.

Materials:

2-Iodobenzoyl chloride (1.1 eq.)

4-Ethylaniline (1.0 eq.)

Triethylamine (TEA) or Pyridine (1.2 eq.)

Anhydrous Dichloromethane (DCM)

1 M HCl, Saturated aqueous NaHCO₃, Brine

Anhydrous Na₂SO₄ or MgSO₄

Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Procedure:

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g.,

nitrogen), dissolve 4-ethylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

Cool the mixture to 0 °C using an ice bath. The base (TEA) is crucial as it neutralizes the HCl

byproduct generated during the reaction, driving the equilibrium towards product formation.

[7]2. Addition of Acyl Chloride: Dissolve 2-iodobenzoyl chloride (1.1 eq.) in a separate portion
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of anhydrous DCM. Add this solution dropwise to the stirred aniline solution over 15-20

minutes. The slow addition helps to control the exothermic reaction.

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for

12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the

starting aniline spot is consumed.

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a

separatory funnel and separate the organic (DCM) layer.

Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess TEA),

saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine (to

remove residual water). [7]Each wash removes specific impurities, ensuring a cleaner final

product.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: Purify the crude solid by recrystallization or column chromatography (e.g., using

a hexane/ethyl acetate gradient) to obtain the pure N-(4-ethylphenyl)-2-iodobenzamide.
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Figure 3: General workflow for the synthesis of N-(4-ethylphenyl)-2-iodobenzamide.

Protocol 2: PARP1 Enzymatic Inhibition Assay
This protocol outlines a common method to determine the IC₅₀ of a test compound against

PARP1. It is a self-validating system as it includes positive (known inhibitor) and negative

(vehicle) controls.

Materials:

Recombinant human PARP1 enzyme
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Histone H1 (as a protein substrate)

Biotinylated NAD+

384-well high-binding plate

Streptavidin-HRP conjugate

HRP substrate (e.g., TMB)

Test compounds (e.g., N-(4-ethylphenyl)-2-iodobenzamide) and a known inhibitor (e.g.,

Olaparib)

Assay buffer

Procedure:

Plate Preparation: Add assay buffer containing Histone H1 to the wells of a 384-well plate

and incubate to allow the histone to coat the plate. Wash the plate to remove unbound

histone.

Compound Addition: Prepare serial dilutions of the test compounds and the positive control

(Olaparib) in assay buffer. Add these solutions to the wells. Add buffer with vehicle (e.g.,

DMSO) to the negative control wells.

Enzyme Reaction: Add a mixture of PARP1 enzyme and biotinylated NAD+ to all wells to

initiate the reaction. The enzyme will transfer biotinylated ADP-ribose units onto the coated

histone substrate. Incubate at room temperature.

Detection: Stop the reaction and wash the plate. Add Streptavidin-HRP conjugate, which will

bind to the biotinylated ADP-ribose chains on the histone.

Signal Generation: Wash away unbound conjugate and add an HRP substrate (e.g., TMB).

The HRP will catalyze a colorimetric or chemiluminescent reaction.

Data Analysis: Read the signal on a plate reader. The signal intensity is proportional to

PARP1 activity. Plot the signal versus the inhibitor concentration and fit the data to a dose-

response curve to calculate the IC₅₀ value. [4]
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Conclusion
The benzamide scaffold remains a highly privileged and fruitful starting point for the design of

potent enzyme inhibitors. While N-(4-ethylphenyl)-2-iodobenzamide itself is not a clinically

established agent, its structure embodies the core features and synthetic accessibility that

characterize this important class of molecules. Its comparison with highly optimized, clinically

approved PARP inhibitors like Olaparib and Talazoparib reveals key structure-activity

relationships, emphasizing how modifications to the core benzamide structure can lead to

dramatic differences in potency and mechanism of action, particularly regarding PARP

trapping. The presence of the 2-iodo substituent marks it as a valuable intermediate, offering a

clear path for diversification and the potential discovery of novel, highly active compounds. The

experimental protocols provided herein offer a robust framework for synthesizing and

evaluating such new chemical entities, empowering further research in this critical area of drug

discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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